molecular formula C9H12O3 B2361422 Methyl 5-oxaspiro[3.4]oct-7-ene-7-carboxylate CAS No. 2445794-13-6

Methyl 5-oxaspiro[3.4]oct-7-ene-7-carboxylate

Cat. No.: B2361422
CAS No.: 2445794-13-6
M. Wt: 168.192
InChI Key: KHQPGKRLNHOAKS-UHFFFAOYSA-N
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Description

Methyl 5-oxaspiro[34]oct-7-ene-7-carboxylate is a chemical compound with the molecular formula C9H12O3 It is characterized by a spirocyclic structure, which includes a spiro[34]octane ring system fused with an oxirane ring and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-oxaspiro[3.4]oct-7-ene-7-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a 1,3-diketone, with an epoxide in the presence of a base. The reaction conditions often include:

    Solvent: Common solvents used include dichloromethane or tetrahydrofuran.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Bases such as sodium hydride or potassium tert-butoxide are often employed to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-oxaspiro[3.4]oct-7-ene-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.

    Nucleophiles: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in various ester derivatives.

Scientific Research Applications

Methyl 5-oxaspiro[3.4]oct-7-ene-7-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Methyl 5-oxaspiro[3.4]oct-7-ene-7-carboxylate exerts its effects involves interactions with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis, releasing active metabolites that further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-oxaspiro[3.4]oct-7-ene-8-carboxylate
  • Spirocyclic oxindoles
  • Spiro[3.4]octane derivatives

Uniqueness

Methyl 5-oxaspiro[3.4]oct-7-ene-7-carboxylate is unique due to its specific spirocyclic structure and the presence of an oxirane ring fused with the spiro[3.4]octane system. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Methyl 5-oxaspiro[3.4]oct-7-ene-7-carboxylate is a spirocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique spirocyclic structure, which contributes to its biological properties. The compound's molecular formula is C₁₁H₁₄O₃, and it features a carboxylate group that may play a significant role in its interaction with biological targets.

Anti-inflammatory Effects

Compounds with spirocyclic motifs have also demonstrated anti-inflammatory properties. For instance, studies on related spirocyclic compounds revealed their ability to inhibit nitric oxide production in cellular models of inflammation, indicating a possible mechanism for reducing inflammatory responses . This suggests that this compound may possess similar anti-inflammatory effects.

Antitumor Activity

The antitumor potential of spirocyclic compounds has been explored extensively. A review highlighted that certain spirocyclic lactones exhibited growth inhibition against various cancer cell lines, including breast adenocarcinoma and hepatocarcinoma . While direct evidence for this compound's antitumor activity is yet to be established, its structural characteristics align with those of known antitumor agents.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in viral replication and inflammation.
  • Protein Interaction : The ability to interact covalently with cysteine residues in proteins could be a critical mechanism for its antiviral effects.
  • Cell Cycle Regulation : Some spirocyclic compounds induce cell cycle arrest in cancer cells, suggesting potential as therapeutic agents in oncology.

Study on Spirocyclic Compounds

A notable study examined a series of spirocyclic compounds for their biological activities, including this compound. The findings indicated that these compounds could inhibit cellular pathways associated with inflammation and cancer proliferation, although specific data on this compound were not detailed in the study .

Comparative Analysis

Compound NameBiological ActivityReference
This compoundPotential antiviral and anti-inflammatory
ValtrateInhibits HIV replication
Fredericamycin AAntitumor activity

Properties

IUPAC Name

methyl 5-oxaspiro[3.4]oct-7-ene-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-11-8(10)7-5-9(12-6-7)3-2-4-9/h5H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQPGKRLNHOAKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2(CCC2)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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